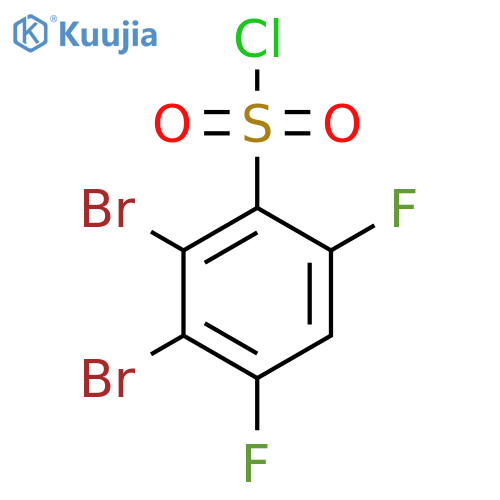Cas no 1805123-21-0 (2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride)

1805123-21-0 structure
商品名:2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride
CAS番号:1805123-21-0
MF:C6HBr2ClF2O2S
メガワット:370.393745183945
CID:4973436
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride
-
- インチ: 1S/C6HBr2ClF2O2S/c7-4-2(10)1-3(11)6(5(4)8)14(9,12)13/h1H
- InChIKey: UBOSABZDBADMLA-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=C(C=1S(=O)(=O)Cl)F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 42.5
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021666-500mg |
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride |
1805123-21-0 | 97% | 500mg |
839.45 USD | 2021-06-24 | |
| Alichem | A013021666-1g |
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride |
1805123-21-0 | 97% | 1g |
1,564.50 USD | 2021-06-24 | |
| Alichem | A013021666-250mg |
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride |
1805123-21-0 | 97% | 250mg |
499.20 USD | 2021-06-24 |
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
1805123-21-0 (2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride) 関連製品
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 13769-43-2(potassium metavanadate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
